

Physicochemical properties of 4-Amino-2-hydroxybenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-hydroxybenzamide

Cat. No.: B1596299

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Amino-2-hydroxybenzamide**

Introduction

4-Amino-2-hydroxybenzamide is an aminoaryl amide belonging to the benzamide class of organic compounds. Its structure, featuring amino, hydroxyl, and amide functional groups on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and materials science. Compounds within this structural class have been investigated for a range of biological activities, including antibacterial and antifungal properties. Furthermore, related benzamide structures are explored as histone deacetylase (HDAC) inhibitors for potential cancer therapies.^[1]

A thorough understanding of the physicochemical properties of a compound is a non-negotiable prerequisite for its advancement in any research and development pipeline, particularly in drug discovery.^[2] These fundamental characteristics—such as solubility, melting point, and ionization state (pKa)—govern a molecule's behavior from initial synthesis and purification to formulation, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical properties of **4-Amino-2-hydroxybenzamide**, offering both available data and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical analysis. **4-Amino-2-hydroxybenzamide** is defined by the following identifiers and structural features.

Caption: Chemical Structure of **4-Amino-2-hydroxybenzamide**.

Table 1: Core Identifiers for **4-Amino-2-hydroxybenzamide**

Identifier	Value	Source
CAS Number	5985-89-7	Biosynth
Molecular Formula	C ₇ H ₈ N ₂ O ₂	PubChemLite[3]
Molecular Weight	152.15 g/mol	Biosynth
Canonical SMILES	C1=CC(=C(C=C1N)O)C(=O)N	Biosynth
InChIKey	LPUOAJPPDCPCST-UHFFFAOYSA-N	PubChemLite[3]

Physicochemical Properties & Experimental Determination

This section details the key physicochemical properties of **4-Amino-2-hydroxybenzamide**. Where experimental data is not publicly available, robust protocols for its determination are provided.

Table 2: Summary of Physicochemical Properties

Property	Value/Range	Data Type	Source
Melting Point	Not available	Experimental	-
Aqueous Solubility	Not available (Predicted to be low)	Experimental	-
pKa (Acid Dissociation Constant)	Not available	Experimental	-
LogP (Octanol-Water Partition Coefficient)	0.7	Computed (XlogP)	PubChemLite[3]

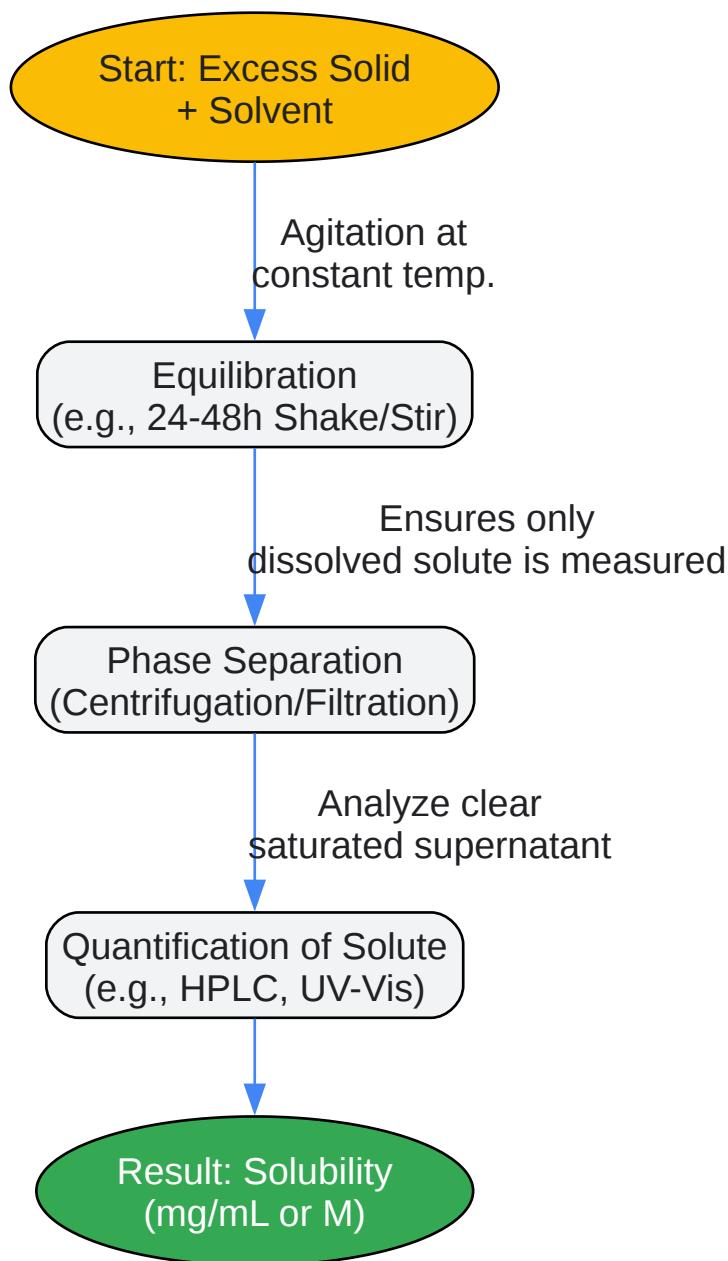
Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity. A sharp, defined melting range typically signifies high purity.

Experimental Protocol: Capillary Melting Point Determination

This method provides a precise determination of the melting range of a solid.[4]

- Sample Preparation: Ensure the **4-Amino-2-hydroxybenzamide** sample is thoroughly dried to remove any residual solvent. Finely pulverize the sample using a mortar and pestle to ensure uniform heat distribution.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
- Heating and Observation:
 - Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.
 - Once the approximate range is known, prepare a new sample and heat at a controlled, slower rate (1-2 °C/min) when approaching the expected temperature.


- Data Recording: Record the temperature at which the first drop of liquid appears (T_{onset}) and the temperature at which the entire sample becomes a clear liquid (T_{clear}). The melting point is reported as this range ($T_{\text{onset}} - T_{\text{clear}}$).
- Expert Insight: A broad melting range ($>2\text{ }^{\circ}\text{C}$) often indicates the presence of impurities, which depress and broaden the melting point. Recrystallization may be necessary to improve purity.

Aqueous Solubility

Aqueous solubility is a master variable in drug development, directly influencing bioavailability and formulation strategies.^[5] While quantitative data for **4-Amino-2-hydroxybenzamide** is not readily available, the presence of polar functional groups is countered by the aromatic ring, suggesting limited aqueous solubility.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive value for a compound's intrinsic solubility in a specific medium.
[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

- Preparation: Add an excess amount of solid **4-Amino-2-hydroxybenzamide** to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure a saturated solution is achieved.
- Equilibration: Agitate the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to

reach equilibrium.

- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes), followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 μm PVDF) that does not bind the analyte.[6]
- Quantification: Accurately determine the concentration of **4-Amino-2-hydroxybenzamide** in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]
- Calculation: The solubility is calculated from the measured concentration and reported in units such as mg/mL or molarity (mol/L).
- Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change, equilibrium can be assumed.

Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The structure of **4-Amino-2-hydroxybenzamide** contains an acidic phenolic hydroxyl group and a basic aromatic amino group, making it an amphoteric molecule. Its ionization state will significantly affect its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination.

- Solution Preparation: Prepare a solution of **4-Amino-2-hydroxybenzamide** of known concentration (e.g., 1-10 mM) in deionized water, often with a co-solvent like methanol if aqueous solubility is low.
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

- Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group, and separately with a standardized strong base (e.g., 0.1 M NaOH) for the acidic group. Add the titrant in small, precise increments.
- Data Analysis: Record the pH after each addition of titrant. The pKa is the pH at which the functional group is 50% ionized, corresponding to the midpoint of the steepest part of the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. The computed XlogP value of 0.7 suggests that **4-Amino-2-hydroxybenzamide** is relatively hydrophilic.[\[3\]](#)

Experimental Protocol: Shake-Flask LogP Determination

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
- Partitioning: Prepare a solution of **4-Amino-2-hydroxybenzamide** in the aqueous phase. Mix this solution with an equal volume of the pre-saturated n-octanol in a sealed vial.
- Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully sample each layer and determine the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) phases using a validated analytical method like HPLC-UV.
- Calculation: The LogP is calculated as: $\text{LogP} = \log_{10}(\text{C}_{\text{octanol}} / \text{C}_{\text{water}})$.

Spectral Properties

Spectroscopic analysis provides unambiguous confirmation of chemical structure and purity.

While specific spectra for **4-Amino-2-hydroxybenzamide** are not widely published, the expected characteristics can be predicted from its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.^[7]

- Expected Data: In electrospray ionization (ESI) mode, the primary ion observed would be the protonated molecule $[M+H]^+$ at an m/z (mass-to-charge ratio) of approximately 153.06.^[3] Common fragments would likely arise from the loss of ammonia (-17 Da) or water (-18 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.^[8]

- ^1H NMR (Proton NMR):
 - Aromatic Region: The three protons on the benzene ring will appear as complex multiplets, likely between δ 6.0-7.5 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the three different substituents.
 - Amide Protons (-CONH₂): Two broad singlets, typically exchangeable with D₂O, would be expected in the δ 7.0-8.5 ppm range.
 - Amine and Hydroxyl Protons (-NH₂ and -OH): These protons will also appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly variable and depend on solvent and concentration.
- ^{13}C NMR (Carbon NMR):
 - Aromatic Carbons: Seven distinct signals are expected. Four signals for the CH carbons and three quaternary carbon signals (C-OH, C-NH₂, C-CONH₂). These would typically appear between δ 110-160 ppm.

- Carbonyl Carbon (-CONH₂): A signal in the downfield region, typically δ 165-175 ppm, is expected for the amide carbonyl carbon.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems.^[7]

- Expected Data: **4-Amino-2-hydroxybenzamide** contains a substituted benzene ring, which is a strong chromophore. It is expected to exhibit strong absorbance in the UV region, likely with two main absorption bands characteristic of aromatic systems, potentially around 250-320 nm. The exact λ_{max} (wavelength of maximum absorbance) will be influenced by the auxochromic -OH and -NH₂ groups.

Conclusion

This guide has outlined the essential physicochemical properties of **4-Amino-2-hydroxybenzamide** and provided robust, validated protocols for their experimental determination. While some experimental data points like a precise melting point and quantitative solubility are not widely available in public literature, the provided methodologies empower researchers to generate this critical data with high confidence. The computed LogP value of 0.7 suggests a predominantly hydrophilic character, which, combined with its acidic and basic centers, indicates that its properties will be highly pH-dependent. A comprehensive characterization, following the protocols herein, is the essential first step toward unlocking the full potential of **4-Amino-2-hydroxybenzamide** in pharmaceutical and scientific applications.

References

- National Center for Biotechnology Information. (n.d.). 4-amino-N-hydroxybenzamide. PubChem Compound Database.
- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. *Environmental Science & Technology*, 53(21), 12535-12546.
- ResearchGate. (n.d.). UV-Visible, IR, and ¹H NMR spectral data of compounds.
- The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality.
- Dehring, K. A., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. *Journal of Chemical Information and Modeling*, 52(1), 59-69.

- PubChemLite. (n.d.). **4-amino-2-hydroxybenzamide** (C7H8N2O2).
- Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
- The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry.
- Musa, A., et al. (2022). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde and its cobalt (II) and nickel (II) complexes. IRESPUB Journal of Natural & Applied Sciences, 2(1), 1-7.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB).
- Chemsoc. (n.d.). 4-Hydroxybenzamide | CAS#:619-57-8.
- SlidePlayer. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy.
- National Center for Biotechnology Information. (2017). Spectral Information in PubChem.
- ChemWhat. (n.d.). 4-Amino-2-Hydroxybenzaldehyde CAS#: 52924-20-6.
- National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem Compound Database.
- Matrix Fine Chemicals. (n.d.). 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6.
- ResearchGate. (2023). MODELING AND ANALYSIS OF NMR, UV-VIS AND MS SPECTRA FOR THE CHARACTERIZATION OF THE COMPOUND NARCISSIN.
- bioRxiv. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- CAS Common Chemistry. (n.d.). N,N-Diethyl-2-hydroxybenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]

- 3. PubChemLite - 4-amino-2-hydroxybenzamide (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 8. lehigh.edu [lehigh.edu]
- To cite this document: BenchChem. [Physicochemical properties of 4-Amino-2-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596299#physicochemical-properties-of-4-amino-2-hydroxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com